N-(8-Methyl-3,4-dihydroquinolin-1(2H)-yl)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(8-Methyl-3,4-dihydroquinolin-1(2H)-yl)-2-phenylacetamide is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. This compound features a quinoline ring system substituted with a methyl group and a phenylacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-Methyl-3,4-dihydroquinolin-1(2H)-yl)-2-phenylacetamide can be achieved through a multi-step process:
Formation of 8-Methyl-3,4-dihydroquinoline: This can be synthesized by the reduction of 8-methylquinoline using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride.
Acylation Reaction: The 8-methyl-3,4-dihydroquinoline can then be reacted with phenylacetyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(8-Methyl-3,4-dihydroquinolin-1(2H)-yl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction can lead to the formation of fully saturated quinoline derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the quinoline ring or the phenylacetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols can be employed.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Saturated quinoline derivatives.
Substitution: Various substituted quinoline and phenylacetamide derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a probe to study biological processes involving quinoline derivatives.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive quinoline derivatives.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(8-Methyl-3,4-dihydroquinolin-1(2H)-yl)-2-phenylacetamide would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes, receptors, or nucleic acids. The phenylacetamide moiety may enhance binding affinity or specificity to certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of the quinoline derivatives.
8-Methylquinoline: A precursor in the synthesis of N-(8-Methyl-3,4-dihydroquinolin-1(2H)-yl)-2-phenylacetamide.
2-Phenylacetamide: A simpler analog without the quinoline ring.
Uniqueness
This compound is unique due to the combination of the quinoline ring system with the phenylacetamide moiety, which may confer distinct biological and chemical properties compared to its individual components or simpler analogs.
Properties
CAS No. |
62441-28-5 |
---|---|
Molecular Formula |
C18H20N2O |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
N-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-phenylacetamide |
InChI |
InChI=1S/C18H20N2O/c1-14-7-5-10-16-11-6-12-20(18(14)16)19-17(21)13-15-8-3-2-4-9-15/h2-5,7-10H,6,11-13H2,1H3,(H,19,21) |
InChI Key |
FEBHMSFUEQCMCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)CCCN2NC(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.